Dhx9-IN-7
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Overview
Description
Dhx9-IN-7 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), a multifunctional RNA helicase involved in various cellular processes such as replication, transcription, translation, RNA splicing, and RNA processing . DHX9 plays a crucial role in maintaining genomic stability and is overexpressed in multiple cancer types, making it an attractive target for oncology drug discovery .
Chemical Reactions Analysis
Dhx9-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .
Scientific Research Applications
Dhx9-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
Dhx9-IN-7 exerts its effects by inhibiting the activity of DHX9, leading to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA . This induces replication stress and prevents DNA replication in the S phase, ultimately leading to apoptosis in cancer cells . The molecular targets and pathways involved include the binding and unwinding of double-stranded and single-stranded DNA/RNA, DNA/RNA hybrids, and G-quadruplexes .
Comparison with Similar Compounds
Dhx9-IN-7 is unique in its selective inhibition of DHX9, making it a valuable tool for studying the specific functions of this helicase. Similar compounds targeting DHX9 include:
Dhx9-IN-2: Another small molecule inhibitor with similar properties and applications.
Rifabutin: An antibiotic that also targets RNA helicases but has a broader spectrum of activity.
This compound stands out due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C20H17ClF3N3O4S2 |
---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClF3N3O4S2/c1-10-15(18-16(31-2)4-11(9-25-18)20(22,23)24)8-17(32-10)19(28)26-13-5-12(21)6-14(7-13)27-33(3,29)30/h4-9,27H,1-3H3,(H,26,28) |
InChI Key |
YGIGFGSHAHOBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=C(C=N3)C(F)(F)F)OC |
Origin of Product |
United States |
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